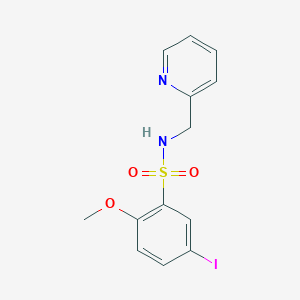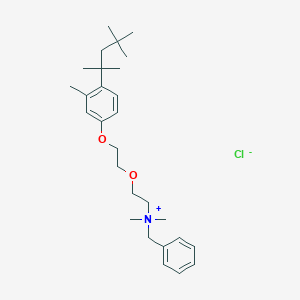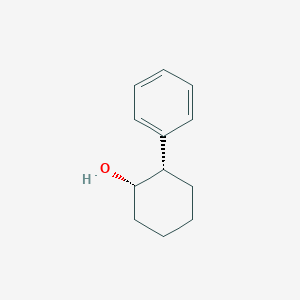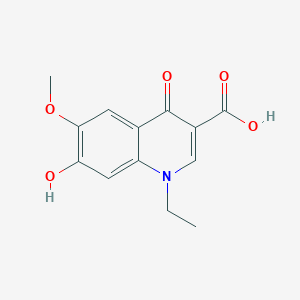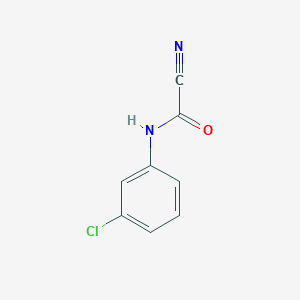![molecular formula C20H34O B102583 3-ethenyl-3,4a,7,7,10a-pentamethyl-2,5,6,6a,8,9,10,10b-octahydro-1H-benzo[f]chromene CAS No. 19123-29-6](/img/structure/B102583.png)
3-ethenyl-3,4a,7,7,10a-pentamethyl-2,5,6,6a,8,9,10,10b-octahydro-1H-benzo[f]chromene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-ethenyl-3,4a,7,7,10a-pentamethyl-2,5,6,6a,8,9,10,10b-octahydro-1H-benzo[f]chromene, also known as β-asarone, is a natural organic compound that belongs to the class of phenylpropanoids. It is commonly found in several plants, including Acorus calamus, Acorus americanus, and Acorus gramineus. β-asarone has been extensively studied for its pharmacological properties and has shown promising results in various scientific research applications.
Applications De Recherche Scientifique
Antimicrobial Activity
3-ethenyl-3,4a,7,7,10a-pentamethyl-2,5,6,6a,8,9,10,10b-octahydro-1H-benzo[f]chromene and related compounds have been explored for their antimicrobial properties. For example, a study by Radwan et al. (2020) synthesized ethyl 3-amino-1-(4-chlorophenyl)-9-hydroxy-1H-benzo[f]-chromene-2-carboxylate and related complexes, and investigated their structural properties and antimicrobial activity, demonstrating the potential of these compounds in antimicrobial research (Radwan et al., 2020).
Photochromism Studies
The photochromic behavior of chromene derivatives has been a subject of interest in scientific research. Hobley et al. (2000) studied the photochromism of chromene crystals, including compounds like 3-ethenyl-3,4a,7,7,10a-pentamethyl-2,5,6,6a,8,9,10,10b-octahydro-1H-benzo[f]chromene, to understand their light-induced color-changing properties (Hobley et al., 2000).
Synthesis and Catalysis
The synthesis of various derivatives of 1H-benzo[f]chromenes, including efficient methods and catalytic systems, has been widely studied. Damavandi et al. (2012) reported on the multicomponent synthesis of 1-ethoxy-3-(4-aryl)-1-phenyl-1H-benzo[f]chromene derivatives, which highlights the chemical versatility of these compounds (Damavandi et al., 2012). Additionally, Sandaroos and Damavandi (2013) developed a novel method for synthesizing disubstituted and trisubstituted 1H-benzo[f]chromene derivatives using ultrasound-assisted one-pot synthesis, demonstrating advancements in green chemistry and synthesis techniques (Sandaroos & Damavandi, 2013).
Cytotoxicity and Potential Therapeutic Uses
The potential cytotoxic activity of chromene derivatives has also been explored. Reddy et al. (2012) synthesized novel octahydrochromeno[4,3-a]xanthen-1(2H)-one derivatives and evaluated their cytotoxicity against carcinoma cell lines, suggesting potential therapeutic applications (Reddy et al., 2012).
Propriétés
Numéro CAS |
19123-29-6 |
|---|---|
Nom du produit |
3-ethenyl-3,4a,7,7,10a-pentamethyl-2,5,6,6a,8,9,10,10b-octahydro-1H-benzo[f]chromene |
Formule moléculaire |
C20H34O |
Poids moléculaire |
290.5 g/mol |
Nom IUPAC |
3-ethenyl-3,4a,7,7,10a-pentamethyl-2,5,6,6a,8,9,10,10b-octahydro-1H-benzo[f]chromene |
InChI |
InChI=1S/C20H34O/c1-7-18(4)13-9-16-19(5)12-8-11-17(2,3)15(19)10-14-20(16,6)21-18/h7,15-16H,1,8-14H2,2-6H3 |
Clé InChI |
IGGWKHQYMAJOHK-UHFFFAOYSA-N |
SMILES |
CC1(CCCC2(C1CCC3(C2CCC(O3)(C)C=C)C)C)C |
SMILES canonique |
CC1(CCCC2(C1CCC3(C2CCC(O3)(C)C=C)C)C)C |
Synonymes |
3-Ethenyldodecahydro-3,4a,7,7,10a-pentamethyl-1H-naphtho[2,1-b]pyran |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



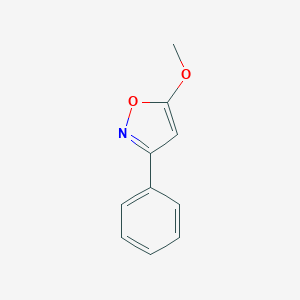
![(Z,Z)-Dibutylbis[(3-propoxycarbonylacryloyl)oxy]stannane](/img/structure/B102503.png)
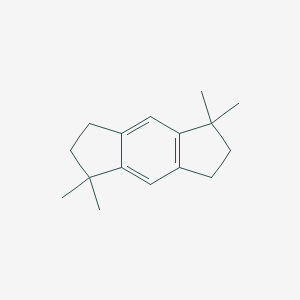
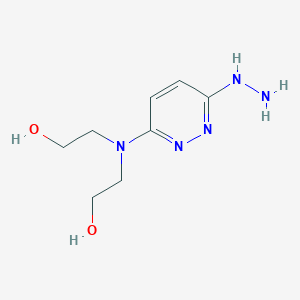
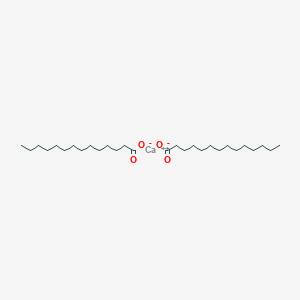

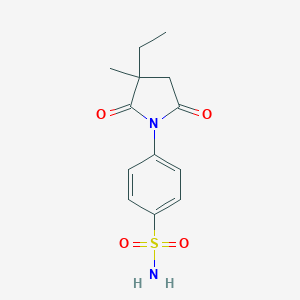
![[(6S,8R,9S,10R,13S,14S,16R,17R)-17-Acetyl-6,10,13,16-tetramethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B102511.png)
